molecular formula C7H8N2O B1384365 6-Cyclopropylpyrimidin-4-ol CAS No. 7038-75-7

6-Cyclopropylpyrimidin-4-ol

Cat. No. B1384365
CAS RN: 7038-75-7
M. Wt: 136.15 g/mol
InChI Key: ZCBSUUFNOFEDES-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrimidin-4-ol is a pyrimidinol derivative with the molecular formula C7H8N2O . It has a molecular weight of 136.15 .


Synthesis Analysis

The synthesis of pyrimidines, including 6-Cyclopropylpyrimidin-4-ol, involves various methods . These methods often involve reactions between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .


Molecular Structure Analysis

The molecular structure of 6-Cyclopropylpyrimidin-4-ol can be analyzed using various tools such as NMR peak picking using objective model selection and algorithms for matching the calculated 13C and 1H NMR shifts to peaks in noisy experimental NMR data .


Chemical Reactions Analysis

The chemical reactions involving 6-Cyclopropylpyrimidin-4-ol can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of α-Aminophosphonates : 6-Cyclopropylpyrimidin-4-ol derivatives are utilized in the efficient synthesis of α-aminophosphonates via a one-pot Kabachnik–Fields reaction, offering a simple method with good to excellent yields (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

  • Design and Synthesis of Antitubercular Agents : Derivatives of 6-Cyclopropylpyrimidin-4-ol are involved in the design and synthesis of compounds with moderate antitubercular activity. These compounds inhibit key enzymes responsible for the biosynthesis of mycobacterial cell walls (A. V. Erkin et al., 2021).

  • Cyclin-Dependent Kinase Inhibitors : Certain derivatives synthesized from 6-Cyclopropylpyrimidin-4-ol are evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy (F. Marchetti et al., 2007).

Biological Applications

  • Plant Growth Stimulation : Novel derivatives of 6-Cyclopropylpyrimidin-4-ol, including pyrazole and pyridazine moieties, demonstrate pronounced stimulating action on plant growth (A. Yengoyan et al., 2020).

  • Anticancer Activity : Ferrocenyl derivatives of 6-Cyclopropylpyrimidin-4-ol exhibit potential as anticancer agents. Their cytotoxicity against various cancer cell lines shows significant scientific and practical interest (S. A. Grabovskiy et al., 2019).

  • Antimicrobial Activity : A series of 6-Cyclopropylpyrimidin-4-ol derivatives have been synthesized and found to have mild to moderate antibacterial and antifungal activities, showing potential for further development as antimicrobial agents (Ragini Gupta et al., 2014).

properties

IUPAC Name

4-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-3-6(5-1-2-5)8-4-9-7/h3-5H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBSUUFNOFEDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632888
Record name 6-Cyclopropylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropylpyrimidin-4-ol

CAS RN

7038-75-7
Record name 6-Cyclopropylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyclopropylpyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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